Grahamimycin A(1)
Description
Context within the Discovery and Study of Natural Products
Natural products, chemical compounds produced by living organisms, have historically been a cornerstone of drug discovery and biomedical research. The immense structural diversity found in these molecules, refined through evolution, provides a rich source of novel scaffolds for therapeutic development and tools for biological investigation. Microorganisms, in particular fungi and bacteria, are prolific producers of a vast array of bioactive secondary metabolites. mdpi.comuni-duesseldorf.de The systematic screening of these organisms has led to the discovery of many life-saving drugs, most notably antibiotics. The era of modern antibiotics began with the discovery of penicillin from the fungus Penicillium rubens, and subsequent efforts have continued to mine microbial sources for new compounds to combat a wide range of pathogens.
Within this context, the exploration of fungi, including those that are plant pathogens, has proven to be a fruitful endeavor. asm.org Fungi from the genus Cytospora are known as causal agents of canker disease in numerous plant species. nih.gov While studying fungi for antibiotic production, researchers identified potent antimicrobial activity in cultures of Cytospora sp. Ehrenb. W.F.P.L. 13A, an isolate originally obtained from lodgepole pine. asm.orgnih.gov This led to the isolation of a group of novel compounds named grahamimycins, including Grahamimycin A(1). asm.orgnih.gov The discovery highlighted that even fungi not previously known for producing antibiotics could be a valuable source of new chemical entities, reinforcing the importance of broad screening programs in natural product research. asm.org
Significance of Grahamimycin A(1) as a Macrocyclic Dilactone in Academic Inquiry
Grahamimycin A(1) belongs to the macrocyclic dilactone class of natural products, also referred to as macrodiolides. nih.govresearchgate.net These molecules are characterized by a large ring structure containing two ester (lactone) linkages. The structure of Grahamimycin A(1) is specifically a 14-membered ring. ontosight.ainih.gov Macrocyclic compounds, in general, are of significant interest to chemists and biologists due to their often potent and selective biological activities, which are a function of their well-defined three-dimensional shapes and constrained conformations. researchgate.net
The structural complexity of Grahamimycin A(1) and related macrodiolides presents a considerable challenge for synthetic chemists. researchgate.netoup.com The construction of the large ring, the control of stereochemistry at multiple chiral centers, and the installation of various functional groups require sophisticated synthetic strategies. oup.comacs.org Consequently, Grahamimycin A(1) has been a target for total synthesis by several research groups. oup.comacs.orgacs.org These synthetic endeavors are not merely academic exercises; they serve to confirm the proposed structure of the natural product, provide access to larger quantities of the compound for further biological evaluation, and allow for the creation of analogues to probe structure-activity relationships. nih.govresearchgate.net The development of novel synthetic methodologies, such as efficient macrolactonization reactions, is often spurred by the challenge of synthesizing complex targets like Grahamimycin A(1). researchgate.netoup.comacs.org
From a biological perspective, Grahamimycin A(1) and its relatives have demonstrated a range of antimicrobial activities. asm.orgontosight.ai The investigation into their mechanism of action provides valuable insights into microbial biology and can identify new targets for antibiotic development. ontosight.ai The unique dilactone structure is a key contributor to its bioactivity. asm.orgontosight.ai
Historical Overview of Grahamimycin A(1) Research Trajectory
The research into Grahamimycin A(1) began with its discovery and isolation in the early 1980s. In 1981, Gurusiddaiah and Ronald at Washington State University reported the isolation of a group of novel, broad-spectrum antibiotics from the fungus Cytospora sp. Ehrenb. W.F.P.L. 13A. asm.orgnih.gov They named these compounds grahamimycins and identified three crystalline components: grahamimycin A, A1, and B. asm.org Their initial work described the fermentation, isolation, characterization, and structure elucidation of these new macrocyclic dilactones, noting they represented a new class of antibiotic structures. asm.orgnih.gov
Following the initial discovery, the unique structure and promising bioactivity of Grahamimycin A(1) attracted the attention of synthetic organic chemists. In 1985, a total synthesis of (-)-Grahamimycin A(1) was reported by Hillis and Ronald, which confirmed the absolute and relative stereochemistry of the natural product. acs.orgacs.org This was a significant step, as it provided a route to the molecule independent of the natural source and opened the door for the synthesis of derivatives. Other total syntheses would follow, further refining the approaches to this class of molecules. oup.comconnectedpapers.com
Subsequent research has placed Grahamimycin A(1) within a broader family of related natural macrodiolides, including colletodiol (B1247303) and colletoketol (grahamimycin A). nih.gov Studies have explored the biosynthetic relationships between these compounds, suggesting that Grahamimycin A(1) (also referred to as colletoketon) may be a biosynthetic precursor to Grahamimycin A (colletoketol). uni-duesseldorf.de Grahamimycin A(1) has also been isolated from other fungal sources, such as the marine fungus Varicosporina ramulosa, indicating its distribution is not limited to a single species. nih.govresearchgate.net Research continues to explore the biological activities and synthetic accessibility of this and related macrodiolides. nih.govnih.gov
Physicochemical Properties of Grahamimycin A(1)
| Property | Value | Source |
| IUPAC Name | 6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11,12-tetrone | ontosight.ai |
| Molecular Formula | C₁₄H₁₆O₆ | asm.org |
| Molecular Weight | 282.27 g/mol | asm.org |
| Appearance | Small yellow rhomboids | asm.org |
| Melting Point | 91-92°C | asm.org |
Reported Biological Activities of the Grahamimycin Family
| Organism Type | Activity Noted | Compound(s) | Source |
| Bacteria | Active against 36 species | Grahamimycin A | asm.orgnih.govasm.org |
| Blue-green Algae | Active against 8 species | Grahamimycin A | asm.orgnih.govasm.org |
| Green Algae | Active against 2 species | Grahamimycin A | asm.orgnih.govasm.org |
| Fungi | Active against 5 species | Grahamimycin A | asm.orgnih.govasm.org |
| Various Pathogens | Significant activity | Grahamimycin A, Grahamimycin A(1) | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74838-13-4 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(3Z,6R,14R)-6,14-dimethyl-1,7-dioxacyclotetradec-3-ene-2,8,11,12-tetrone |
InChI |
InChI=1S/C14H18O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5,9-10H,4,6-8H2,1-2H3/b5-3-/t9-,10-/m1/s1 |
InChI Key |
KXRSFWZMXFAPOS-QBNQYXCASA-N |
SMILES |
CC1CC=CC(=O)OC(CC(=O)C(=O)CCC(=O)O1)C |
Isomeric SMILES |
C[C@@H]1C/C=C\C(=O)O[C@@H](CC(=O)C(=O)CCC(=O)O1)C |
Canonical SMILES |
CC1CC=CC(=O)OC(CC(=O)C(=O)CCC(=O)O1)C |
Synonyms |
grahamimycin A(1) grahamimycin A1 |
Origin of Product |
United States |
Isolation, Fermentation, and Biosynthetic Pathways of Grahamimycin A 1
Microbial Sources and Fermentation Strategies for Grahamimycin A₁ Production
The production of Grahamimycin A₁ is intrinsically linked to specific fungal species and the controlled conditions of their cultivation.
Grahamimycin A₁ is a secondary metabolite produced by a select group of fungi. Research has identified strains from at least two distinct genera as sources of this compound.
Cytospora sp. : The initial discovery and isolation of the grahamimycin family of antibiotics, including Grahamimycin A₁, were from aerobic fermentation of Cytospora sp. Ehrenb. W.F.P.L. 13A. asm.orgnih.gov This fungal strain was originally isolated from Pinus contorta var. latifolia. mdpi.com Cytospora is a genus known for producing a variety of structurally diverse and biologically active secondary metabolites. mdpi.comnih.gov
Varicosporina ramulosa : Grahamimycin A₁ has also been isolated from the marine-derived fungus Varicosporina ramulosa. mdpi.comtu-braunschweig.deresearchgate.net This finding expanded the known microbial sources of the compound beyond terrestrial isolates, highlighting the metabolic diversity of marine fungi. researchgate.net
| Fungal Strain | Environment | Reference |
| Cytospora sp. Ehrenb. W.F.P.L. 13A | Terrestrial (from Pinus contorta) | asm.org, mdpi.com |
| Varicosporina ramulosa | Marine | mdpi.com, tu-braunschweig.de, researchgate.net |
Maximizing the production of Grahamimycin A₁ requires the optimization of various physical and nutritional fermentation parameters. While specific optimization studies exclusively for Grahamimycin A₁ are not extensively detailed in the literature, the conditions used for its production and general principles of fungal fermentation provide a framework for enhancing yields. ijcmas.commdpi.com
Media Composition : The original production from Cytospora sp. utilized potato dextrose broth (PDB) as the culture medium. asm.org For related macrodiolides from other fungi, such as Halosphaeriaceae sp., a medium containing 1% glucose, 1% malt (B15192052) extract, and 0.05% peptone in artificial seawater has been used. nih.gov The choice of carbon and nitrogen sources is critical, as they can induce or inhibit the production of secondary metabolites. ijcmas.com
pH : The initial pH of the culture medium for Cytospora sp. was adjusted to a range of 5.8 to 6.2. asm.org Maintaining an optimal pH throughout the fermentation is crucial, as significant deviations can hinder microbial growth and enzyme activity. ijcmas.com
Temperature : Fermentation to produce related compounds has been conducted at temperatures around 27-30°C. nih.govmdpi.com Temperature directly influences microbial growth rates and enzyme kinetics, making it a key parameter for optimization. ijcmas.commdpi.com
Aeration : The initial production of grahamimycins was achieved through aerobic fermentation. asm.orgnih.gov However, one study noted that the producing Cytospora sp. strain grew equivalently in aerated conditions and conditions without aeration over a 10-day period, suggesting a degree of facultative metabolism. up.ac.zastudiesinmycology.org
Incubation Time : The duration of fermentation is a critical factor. For Halosphaeriaceae sp., a six-week incubation period was necessary. nih.gov The production of secondary metabolites like Grahamimycin A₁ often occurs in the stationary phase of fungal growth, necessitating extended fermentation times. mdpi.com
Fungal Strains as Producers (e.g., Cytospora sp., Varicosporina ramulosa)
Methodologies for Isolation and Purification of Grahamimycin A₁ from Complex Mixtures
Following fermentation, Grahamimycin A₁ must be separated from the culture broth and mycelia, and then purified from a complex mixture of other metabolites.
Solvent extraction is the primary method used to recover Grahamimycin A₁ from the fermentation culture. nih.gov
The process typically involves liquid-liquid extraction of the culture medium or filtrate with a water-immiscible organic solvent. asm.orgnih.gov Chloroform (B151607) has been effectively used to extract the antibiotic activity from the fermentation culture of Cytospora sp.. asm.org A subsequent precipitation step, using a non-polar solvent like petroleum ether, is employed to remove large quantities of inactive, oily materials from the crude chloroform extract, thereby concentrating the target compounds. asm.org This initial extraction and precipitation are crucial for preparing the sample for further chromatographic purification. organomation.com
Chromatography is an indispensable technique for the purification of Grahamimycin A₁ to homogeneity. nih.gov A multi-step chromatographic approach is often necessary.
Column Chromatography : Following initial extraction, the crude material is subjected to column chromatography. Silica (B1680970) gel is a commonly used stationary phase for the separation of grahamimycins. asm.orgnih.gov Elution with a solvent system of increasing polarity, such as a mixture of dichloromethane, ether, and methanol, allows for the separation of fractions based on their affinity for the silica gel. asm.org
Preparative-Layer Chromatography (PLC) : This technique, which uses glass plates coated with a layer of silica gel, has also been used in the purification scheme for grahamimycins. asm.org
High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is the method of choice due to its high resolution. nih.govwaters.com Both normal-phase and reversed-phase HPLC have been utilized. For instance, normal-phase HPLC with a hexane/ethyl acetate (B1210297) mobile phase has been used to separate macrodiolides. tu-braunschweig.de Reversed-phase HPLC was employed in the purification of related macrodiolides from a culture extract of Halosphaeriaceae sp. nih.gov
| Chromatographic Technique | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
| Column Chromatography | Silica Gel | 2.5% Methanol / 22.5% Ether / 75% Dichloromethane | Fractionation of crude extract | asm.org |
| Preparative-Layer Chromatography | Merck Silica Gel PF-254 | Not specified | Further purification | asm.org |
| Normal-Phase HPLC | Not specified | Hexane / Ethyl Acetate (70/30) | Isolation of pure macrodiolides | tu-braunschweig.de |
| Reversed-Phase (C-18) HPLC | C-18 Silica | Methanol / Water (70/30) | Final purification | nih.gov, tu-braunschweig.de |
Extraction Techniques (e.g., organic solvent extraction)
Elucidation of the Biosynthetic Pathway of Grahamimycin A₁
Grahamimycin A₁ is a polyketide, a class of secondary metabolites synthesized from acetate and propionate (B1217596) precursors. nih.govnih.gov Its biosynthesis is closely related to that of other 14-membered macrodiolides, particularly colletodiol (B1247303).
Studies suggest that the biosynthesis of this family of compounds begins with the formation of two polyketide chains, which are esterified together and cyclize to form a macrocyclic ring. For the colletodiol family, it is proposed that a macrocyclic triene is a key intermediate. This triene undergoes epoxidation and subsequent enzyme-mediated hydrolysis to yield the diol, colletodiol.
The formation of Grahamimycin A₁, which is a dione (B5365651), is believed to occur as a late step in the pathway. It has been proposed that Grahamimycin A₁ is formed via the oxidation of colletodiol. This hypothesis is supported by a biomimetic experiment where the oxidation of colletodiol under modified Pfitzer-Moffatt conditions surprisingly yielded Grahamimycin A₁ as the sole product. This suggests that a single oxidation step, potentially involving the oxidation of the non-allylic 5-hydroxy group of colletodiol followed by rearrangement, could be the final step in the biosynthesis of Grahamimycin A₁. The total synthesis of Grahamimycin A₁ has also been achieved, often utilizing chiral building blocks like (R)-3-hydroxybutanoate, which is consistent with its polyketide origin. researchgate.netoup.comconnectedpapers.com
Polyketide Origin and Assembly Mechanisms
The core structure of grahamimycin A(1) originates from the polyketide biosynthetic pathway. Polyketides are a diverse class of secondary metabolites synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov Grahamimycin A(1) is assembled by a Type I PKS system, where the synthases are organized into modules. Each module is responsible for a single cycle of chain elongation and modification. nih.govplos.org
The biosynthesis is initiated by a starter unit, which is sequentially elongated by the addition of extender units. This process is governed by a series of enzymatic domains within each PKS module. Key domains include:
Acyltransferase (AT): Selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units. nih.gov
Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain. nih.gov
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain. nih.gov
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These are optional domains that modify the β-carbonyl group of the growing chain, introducing structural diversity. chemrxiv.org
The specific sequence and combination of these domains within the PKS gene cluster dictate the final chemical structure of the fully assembled polyketide chain. Although the complete gene cluster for grahamimycin A(1) is not fully detailed in the provided results, the biosynthesis of related macrolides like colletodiol suggests a similar modular PKS-driven assembly. nih.gov
Table 1: Key PKS Domains and Their Functions
| Domain | Function |
|---|---|
| Ketosynthase (KS) | Catalyzes chain elongation via Claisen condensation. nih.gov |
| Acyltransferase (AT) | Selects and loads starter and extender units (acyl-CoAs). nih.gov |
| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain between catalytic sites. nih.gov |
| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. chemrxiv.org |
| Dehydratase (DH) | Eliminates water to form a double bond. chemrxiv.org |
| Enoyl Reductase (ER) | Reduces a carbon-carbon double bond to a single bond. chemrxiv.org |
| Thioesterase (TE) | Cleaves the final polyketide chain and often catalyzes its cyclization. chemrxiv.orgresearchgate.net |
Key Enzymatic Steps in Macrolactone Formation
The final and crucial step in the formation of grahamimycin A(1) is the cyclization of the linear polyketide chain to form its characteristic 14-membered macrolactone ring. nih.gov This transformation is catalyzed by a specialized enzyme domain, the thioesterase (TE), which is typically located at the C-terminus of the last PKS module. chemrxiv.orgresearchgate.net
The process unfolds as follows:
Upon completion of the linear chain synthesis, the elongated polyketide is held by the ACP domain of the final module.
The TE domain cleaves the thioester bond linking the polyketide chain to the ACP.
This cleavage releases the chain, which then undergoes an intramolecular cyclization reaction. A hydroxyl group on the polyketide chain attacks the activated carboxyl terminus, forming the stable macrolactone ring. chemrxiv.org
While macrolactonization is a common final step in PKS pathways, the yields can be low, as noted in the synthesis of related compounds like colletodiol. nih.gov Various chemical methods, such as the Yamaguchi procedure, have been employed in the total synthesis of grahamimycin A1 to achieve this cyclization efficiently. oup.com
Precursors and Intermediates in the Biosynthetic Cascade
The biosynthesis of the grahamimycin A(1) backbone relies on simple, primary metabolites as building blocks. The starter and extender units are derived from acyl-CoAs.
Starter Unit: The synthesis likely initiates with a simple acyl-CoA, such as acetyl-CoA or propionyl-CoA.
Extender Units: The elongation of the polyketide chain is primarily accomplished through the incorporation of malonyl-CoA or its derivatives like methylmalonyl-CoA. nih.gov
Studies on the related compound colletodiol have shown that acetate is a key precursor. It is established that grahamimycin A(1) can be formed from colletodiol through an oxidation step, indicating they share a common biosynthetic origin and precursors. nih.gov The linear polyketide chain, assembled from these precursors, is a key intermediate that exists tethered to the PKS enzyme complex before it is ultimately cyclized into the final macrolactone structure.
Table 2: Primary Precursors in Polyketide Synthesis
| Precursor Molecule | Role in Biosynthesis | Derived from |
|---|---|---|
| Acetyl-CoA | Starter or Extender Unit | Carbohydrate and fatty acid metabolism |
| Propionyl-CoA | Starter or Extender Unit | Amino acid and fatty acid metabolism |
| Malonyl-CoA | Primary Extender Unit | Carboxylation of Acetyl-CoA |
| Methylmalonyl-CoA | Extender Unit | Carboxylation of Propionyl-CoA |
Advanced Chemical Synthesis of Grahamimycin A 1 and Analogous Structures
Strategies for the Total Synthesis of Grahamimycin A(1)
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. beilstein-journals.orgrsc.orgrroij.com For Grahamimycin A(1), this process involves mentally breaking down the target molecule into simpler, commercially available starting materials.
A common retrosynthetic strategy for Grahamimycin A(1) involves two key disconnections. The first is the macrolide ring's ester bond, leading to a linear hydroxy acid precursor, often referred to as the seco-acid. This disconnection simplifies the complex macrocycle into a more manageable acyclic target.
The second major disconnection breaks the seco-acid into two main fragments. In one approach, the molecule is divided into an O-1–C-6 fragment and an O-7–C-14 fragment. oup.com For instance, a total synthesis described by Hillis and Ronald identified 5(R)-hydroxy-2(E)-hexenoate and (R)-7-octynoic acid as key intermediates derived from such a disconnection. researchgate.net This approach allows for the independent synthesis of these fragments, which are then coupled together in a later step. The absolute and relative stereochemistry of Grahamimycin A(1) was initially established through a combination of X-ray crystallography and the total synthesis of its enantiomer from tartaric acid. nih.gov
Both convergent and linear strategies have been employed in the synthesis of Grahamimycin A(1).
The final and often most challenging step in the synthesis of Grahamimycin A(1) is the macrolactonization, the formation of the large lactone ring from the linear seco-acid. nih.govsnnu.edu.cn Several methods have been utilized for this crucial transformation, each with its advantages and limitations. The choice of macrolactonization method can be influenced by the protecting groups on the seco-acid. researchgate.net
The Yamaguchi macrolactonization is a widely used method that employs 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is known for producing high yields of esters under mild conditions and in short reaction times. researchgate.net In the synthesis of Grahamimycin A(1), macrolactonization of a seco-acid with a 13R-configuration using the Yamaguchi procedure resulted in a 56% yield of the desired lactone. oup.com This method has also been successfully applied in the synthesis of other complex natural products like macrosphelide A. mdpi.com
The Corey-Nicolaou macrolactonization is another classic and effective method for the formation of large rings. capes.gov.br This "double activation" method involves the use of a 2-pyridinethiol ester of the ω-hydroxy acid, which is then cyclized. researchgate.net This method has been applied in the synthesis of a wide array of natural products, including brefeldin and erythronolides. acs.org In some syntheses, the Corey-Nicolaou protocol has been shown to be effective where other methods have failed. researchgate.net
Other reagents and methods have also been explored for the macrolactonization step. Mukaiyama's salt, 1-methyl-2-chloropyridinium iodide, is an efficient agent for the macrolactonization of ω-hydroxy acids. acs.orgscispace.com The mechanism involves the formation of a highly activated acyloxypyridinium species that undergoes intramolecular cyclization. acs.org A modified Mukaiyama-Corey protocol, with the addition of AgOTf, was found to be crucial for the cyclization in the synthesis of macrosphelide A. mdpi.com
The table below summarizes the key macrolactonization methods used in the synthesis of Grahamimycin A(1) and related compounds.
| Macrolactonization Method | Reagents | Key Features | Application in Grahamimycin A(1) Synthesis |
| Yamaguchi Procedure | 2,4,6-trichlorobenzoyl chloride, DMAP, triethylamine | High yields, mild conditions, short reaction times. researchgate.net | Successfully used, providing a 56% yield for a specific seco-acid precursor. oup.com |
| Corey-Nicolaou Macrolactonization | 2,2'-dipyridyl disulfide, triphenylphosphine | "Double activation" method, effective for complex substrates. researchgate.netacs.org | A viable alternative for macrolide formation. acs.org |
| Mukaiyama's Salt | 1-methyl-2-chloropyridinium iodide, triethylamine | Forms a highly activated acyloxypyridinium intermediate. acs.orgscispace.com | A potential alternative for the cyclization step. acs.org |
Corey-Nicolaou Macrolactonization
Stereocontrolled Synthesis of Key Fragmentsjst.go.jp
The total synthesis of Grahamimycin A(1) necessitates the careful construction of its constituent fragments with precise control over stereochemistry. oup.comnih.govrsc.org A common retrosynthetic disconnection of Grahamimycin A(1) yields two key fragments: an O-1–C-6 fragment and an O-7–C-14 fragment. oup.com
One approach to the O-1–C-6 fragment, (2E,5R)- and (2E,5S)-5-t-butyldimethylsiloxy-2-hexenoic acids, starts from (3R)- and (3S)-3-hydroxybutanoates, respectively. oup.com This strategy ensures the correct stereochemistry at the C-5 position.
For the O-7–C-14 fragment, which can be a (4S,5S,7R)- or (4R,5R,7R)-7-hydroxy-4,5-isopropylidenedioxyoctanoate, a synthetic route beginning with 4,6-dideoxy-α-D-xylo-hexopyranoside has been successfully employed. oup.com This carbohydrate-based starting material provides a chiral pool approach to establish the multiple stereocenters within this fragment.
An alternative strategy for a key synthon involves an asymmetric hydration of a dienoate to establish the required stereochemistry. nih.gov This method can be followed by a diastereoselective transannular cyclization reaction to form the bicyclic macrolactone core. nih.gov
The following table summarizes key fragments and their synthetic precursors:
| Key Fragment | Synthetic Precursor(s) | Reference(s) |
| (2E,5R)-5-t-butyldimethylsiloxy-2-hexenoic acid | (3R)-3-Hydroxybutanoate | oup.com |
| (2E,5S)-5-t-butyldimethylsiloxy-2-hexenoic acid | (3S)-3-Hydroxybutanoate | oup.com |
| (4S,5S,7R)-7-hydroxy-4,5-isopropylidenedioxyoctanoate | 4,6-dideoxy-α-D-xylo-hexopyranoside | oup.com |
| (4R,5R,7R)-7-hydroxy-4,5-isopropylidenedioxyoctanoate | 4,6-dideoxy-α-D-xylo-hexopyranoside | oup.com |
| Bicyclic macrolactone core | Dienoate | nih.gov |
Protecting Group Strategies in Grahamimycin A(1) Synthesis
The synthesis of a complex molecule like Grahamimycin A(1) involves multiple steps and functional groups that can interfere with each other. Therefore, a well-designed protecting group strategy is crucial for success. ulethbridge.cabham.ac.uk Protecting groups are temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org
In the synthesis of Grahamimycin A(1), various protecting groups are employed to shield hydroxyl and carboxyl functionalities. The choice of protecting groups is dictated by their stability to the reaction conditions used in subsequent steps and the ease of their selective removal. ulethbridge.caorganic-chemistry.org
Common protecting groups for hydroxyl groups include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS), and acetals, like the isopropylidene acetal (B89532). oup.com For instance, in the synthesis of the O-1–C-6 fragment, a t-butyldimethylsilyl group is used to protect the hydroxyl at C-5. oup.com Similarly, an isopropylidene group is often used to protect the vicinal diol in the O-7–C-14 fragment. oup.com
The selection of protecting groups that can be removed under different conditions, known as an orthogonal strategy, is a key consideration. organic-chemistry.org This allows for the selective deprotection of one functional group while others remain protected. For example, a silyl ether can be removed with fluoride (B91410) ions, while an isopropylidene acetal is typically cleaved under acidic conditions.
The following table provides examples of protecting groups used in Grahamimycin A(1) synthesis:
| Functional Group | Protecting Group | Deprotection Conditions | Reference(s) |
| Hydroxyl (C-5) | tert-butyldimethylsilyl (TBS) | Fluoride source (e.g., TBAF) | oup.com |
| vic-Diol (C-4, C-5) | Isopropylidene acetal | Acidic conditions | oup.com |
Formal Synthesis Approaches Towards Grahamimycin A(1)sigmaaldrich.com
A formal synthesis constitutes the synthesis of a known intermediate that has been previously converted to the final target molecule. mdpi.com In the context of Grahamimycin A(1), several formal syntheses have been reported, contributing valuable alternative routes and strategies. mdpi.comnih.gov
One formal synthesis approach relies on a base-promoted diastereoselective transannular cyclization reaction to construct the bicyclic macrolactone core. nih.gov This particular strategy begins with the asymmetric hydration of a dienoate to set the absolute and relative stereochemistry. nih.gov The synthesis proceeds through several steps to generate a key intermediate that can then be converted to Grahamimycin A(1) following established procedures. nih.gov
Another formal synthesis was achieved through a convergent approach where two major fragments were synthesized and then coupled. oup.com The subsequent macrolactonization of the seco-acid, particularly using the Yamaguchi protocol for the precursor with the 13R-configuration, yielded the desired lactone which is a known precursor to Grahamimycin A(1). oup.com
Biomimetic Synthesis Investigations Related to this compoundulethbridge.ca
Biomimetic synthesis seeks to mimic the biosynthetic pathways that occur in nature to construct complex molecules. utexas.edu While specific biomimetic studies for Grahamimycin A(1) are not extensively detailed in the provided results, the general principles can be applied. Grahamimycin A(1) is a macrocyclic dilactone, a class of compounds often formed through specific enzymatic cascade reactions in fungi. mdpi.com
The biosynthesis of polyketide-derived macrolactones often involves a cascade of reactions catalyzed by a polyketide synthase (PKS) complex. A biomimetic approach would aim to replicate this cascade using chemical reagents. For macrodiolides like Grahamimycin A(1), this could involve a dimerization and macrolactonization of a hydroxy acid precursor. mdpi.com Chemical strategies that achieve multiple bond formations in a single pot, mimicking a cascade, are highly sought after for their efficiency.
The biosynthesis of Grahamimycin A(1) likely proceeds from simple building blocks like acetate (B1210297) and propionate (B1217596) units, which are assembled by the PKS machinery. A biomimetic synthesis might utilize precursors that resemble the proposed biosynthetic intermediates. For instance, the hydroxybutanoate and dideoxyhexopyranoside derivatives used in some total syntheses can be considered as chemical analogues of biogenetic building blocks. oup.com
Mimicking Natural Biogenetic Cascade Reactions
Synthetic Exploration of Grahamimycin A(1) Analogs and Derivatives
The synthesis of analogs and derivatives of Grahamimycin A(1) is crucial for structure-activity relationship (SAR) studies, which can help in identifying the key structural features responsible for its biological activity. Synthetic routes developed for the natural product can often be adapted to produce these analogs.
By modifying the key fragments before their coupling and subsequent macrolactonization, a variety of analogs can be generated. For example, altering the stereochemistry at different positions or introducing different functional groups on the macrocycle can be achieved by starting with modified precursors. The divergent synthesis of colletodiol (B1247303), colletol, and Grahamimycin A from a common intermediate demonstrates the feasibility of creating related natural products and, by extension, unnatural analogs. nih.gov
Design Principles for Structural Modification
The structural modification of a bioactive compound is guided by the principles of structure-activity relationship (SAR) studies. collaborativedrug.comoncodesign-services.com SAR analysis involves systematically altering a molecule's chemical structure and evaluating the effect of these changes on its biological activity. oncodesign-services.com This process helps to identify the key structural features—known as pharmacophores—that are essential for the molecule's interaction with its biological target, thereby guiding the design of more potent and selective analogs. collaborativedrug.comoncodesign-services.com For complex natural products like Grahamimycin A(1), these principles inform which parts of the molecule to modify.
Key strategies for modifying natural products often focus on several areas:
Peripheral Group Modification: Altering functional groups on the periphery of the molecular scaffold to enhance binding affinity, improve solubility, or block metabolic pathways.
Scaffold Alteration: Modifying the core structure, such as the macrocyclic ring in Grahamimycin A(1), which can fundamentally change its conformation and properties.
Stereochemical Variation: Synthesizing stereoisomers (enantiomers or diastereomers) of the natural product, as the precise three-dimensional arrangement of atoms is often critical for biological activity. mdpi.com An inversion of stereochemistry can significantly impact a macrolide's bioactivity and physicochemical properties. mdpi.com
While specific, published SAR studies for Grahamimycin A(1) are not extensively detailed in the literature, design principles can be inferred from the synthesis of its known analogs and precursors, such as colletodiol. researchgate.net The synthesis of various isomers and related structures suggests that key areas for modification include the hydroxyl and ketone functionalities, the stereocenters, and the stability of the macrocyclic dilactone ring.
Table 1: Design Principles and Examples of Structural Modifications for Grahamimycin A(1) Analogs
| Design Principle | Structural Modification Strategy | Target Site on Scaffold | Potential Outcome |
| Stereochemical Control | Synthesis of specific stereoisomers (e.g., (S,S)-(+)-grahamimycin A1) researchgate.net | Chiral centers (e.g., C6, C6') | Determine the optimal stereochemistry for biological activity; explore conformational differences. capes.gov.br |
| Scaffold Flexibility | Synthesis of seco-acid (ring-opened) precursors. researchgate.net | Ester linkages of the macrocycle | Investigate the necessity of the macrocycle for activity; create more flexible analogs. |
| Functional Group Interconversion | Reduction of ketone to hydroxyl group. | Carbonyl groups | Explore the role of hydrogen bond donors/acceptors in target binding. |
| Bioisosteric Replacement | Substitution of hydroxyl groups with other functionalities (e.g., fluorine). | Hydroxyl groups | Improve metabolic stability and membrane permeability. nih.gov |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry, allowing for the direct modification of complex molecules, like natural products, at a late point in their synthetic route. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new analog, enabling the rapid generation of a library of related compounds to explore SAR and improve drug-like properties. nih.govnih.gov LSF strategies often target C-H bonds, which are ubiquitous in organic molecules but traditionally difficult to activate selectively.
For a complex scaffold like Grahamimycin A(1), several LSF strategies could be envisioned to create novel derivatives. While specific applications of these methods on the Grahamimycin A(1) molecule itself are not widely reported, the principles are broadly applicable to macrolides and other complex natural products. nih.govnih.gov
C-H Activation/Functionalization: Modern catalysis, including palladium-catalyzed reactions, allows for the selective replacement of a hydrogen atom with a new functional group. acs.org This could be used to introduce halogens, alkyl, or aryl groups at specific positions on the Grahamimycin A(1) backbone to probe steric and electronic effects on activity. For instance, palladium-catalyzed cross-coupling reactions on bromo-precursors have been used to incorporate substituents late in a synthetic sequence. nih.gov
Photocatalysis: Light-mediated reactions offer mild conditions for functionalizing C-H bonds, for example, to introduce fluorine atoms, which can enhance metabolic stability and binding affinity. nih.gov
Glycosylation: The attachment of sugar moieties to a natural product scaffold can dramatically improve its solubility, pharmacokinetic profile, and biological activity. Advanced methods like boron-mediated aglycon delivery (BMAD) allow for late-stage glycosylation of complex molecules with high regio- and stereoselectivity. oup.com
These LSF methods provide a toolkit for modifying the Grahamimycin A(1) structure in ways that would be challenging using traditional synthetic methods, offering a direct path to novel analogs for biological evaluation.
Table 2: Potential Late-Stage Functionalization Strategies for Grahamimycin A(1)
| LSF Strategy | Reagent/Catalyst Type | Target Position(s) | Type of Analog Produced |
| C(sp³)–H Halogenation | Photocatalyst or metallo-catalyst (e.g., Mn porphyrin) nih.gov | Aliphatic C-H bonds on the macrocycle | Halogenated (F, Cl) derivatives |
| C(sp²)–H Arylation | Palladium or Rhodium catalyst acs.org | Potentially on unsaturated parts of the molecule or precursors | Aryl-substituted derivatives |
| Hydroxylation | P450 enzymes or chemical oxidants nih.gov | Unactivated C-H bonds | Hydroxylated derivatives |
| Glycosylation | Boron-mediated aglycon delivery (BMAD) oup.com | Existing hydroxyl groups | Glycoside conjugates |
In Vitro Biological Activities and Pharmacological Potential of Grahamimycin A 1
Broad-Spectrum Antimicrobial Activity (In Vitro Assays)
Grahamimycin A1 has demonstrated a variety of antimicrobial properties in laboratory settings. Its activity has been observed against bacteria, fungi, and algae, although its potency can vary.
Antibacterial Efficacy Against Pathogenic Microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
In vitro studies have established that Grahamimycin A1 possesses antibacterial properties. nih.gov It has been shown to exhibit weak activity against both Gram-positive and Gram-negative bacteria. ebin.pub While its close analog, grahamimycin A, was reported to be active against 36 species of bacteria, the specific inhibitory concentrations for Grahamimycin A1 against key pathogens like Staphylococcus aureus and Escherichia coli are not extensively detailed in the available literature. researchgate.netnih.gov The compound's activity is generally characterized as broad-spectrum but weak. ebin.pub
| Microorganism Type | Target | Observed In Vitro Activity |
|---|---|---|
| Bacteria (Gram-positive) | Staphylococcus aureus | Active |
| Bacteria (Gram-negative) | Escherichia coli | Active |
| Fungi | Various Species | Active |
| Algae | Blue-Green Algae (Cyanobacteria) | Weakly Active ebin.pub |
| Algae | Green Algae | Active |
Antifungal Activity Against Fungal Species
Grahamimycin A1 is recognized for its antifungal properties. researchgate.net The broader group of grahamimycins, including the closely related grahamimycin A, has shown efficacy against five different fungal species. researchgate.netnih.gov This suggests a potential for Grahamimycin A1 as a lead compound for antifungal agent development.
Activity Against Algae (e.g., Blue-Green Algae, Green Algae)
The compound has been evaluated for its effects on algal species. Research indicates that Grahamimycin A1 possesses weak activity against blue-green algae (cyanobacteria). ebin.pub The related compound, grahamimycin A, was found to be active against eight species of cyanobacteria and two species of green algae. researchgate.netnih.gov
In Vitro Anticancer and Cytotoxic Activities in Cell Line Models
The potential of fungal metabolites as sources of anticancer compounds is an area of active research. researchgate.net Extracts from fungi known to produce grahamimycins have been shown to possess cytotoxic activity in preliminary testing. researchgate.net
Assessment of Cytotoxicity against Specific Cancer Cell Lines
While culture extracts of sponge-associated fungi, which are known to produce a diverse range of metabolites including macrodiolides like Grahamimycin A1, have shown cytotoxic effects in general screening, specific data detailing the cytotoxicity of purified Grahamimycin A1 against particular cancer cell lines is limited in the available scientific literature. researchgate.net Quantitative assessments, such as IC50 values, which measure the concentration of a substance needed to inhibit the growth of 50% of cells, have not been specifically reported for Grahamimycin A1 against common cancer cell lines like A549 (lung), MCF-7 (breast), or HepG2 (liver) in the reviewed sources.
Induction of Cellular Responses (e.g., apoptosis, growth inhibition)
The precise molecular mechanisms through which Grahamimycin A1 may exert cytotoxic effects, such as the induction of programmed cell death (apoptosis) or the inhibition of cell growth, have not been elucidated in the available research. nih.govfrontiersin.org The study of how a compound affects cellular processes like the cell cycle, the activation of caspases (key enzymes in apoptosis), or the regulation of pro- and anti-apoptotic proteins like those in the Bcl-2 family is crucial for understanding its anticancer potential. nih.govfrontiersin.orgnih.gov However, such detailed mechanistic studies for Grahamimycin A1 are not described in the referenced literature.
Other Investigated In Vitro Biological Effects
Beyond its well-documented antimicrobial properties, research into the broader pharmacological potential of Grahamimycin A(1) has been limited. The primary focus of further in vitro investigation has been on its cytotoxic effects, a common characteristic among bioactive macrolide compounds. There is a notable lack of published studies investigating other potential biological activities, such as specific anti-inflammatory, antioxidant, or enzyme-inhibitory effects.
Cytotoxic Activity
The evaluation of natural products for their ability to inhibit the growth of cancer cell lines is a crucial step in the discovery of new therapeutic agents. While extensive data for Grahamimycin A(1) is not widely available, its potential as a cytotoxic agent has been noted. Like other 14-membered macrodiolides, which are known to exhibit significant anticancer properties, Grahamimycin A(1) has been evaluated for its effect on cancer cells. mdpi.comsemanticscholar.org
Metabolites isolated from the genus Cytospora, the primary fungal source of Grahamimycins, have demonstrated significant cytotoxic activities. mdpi.comnih.gov For instance, various Cytospora-derived compounds have shown cytotoxicity against cell lines such as the mouse fibroblast L929 and human cervix carcinoma KB-3-1, with IC50 values in the low microgram per milliliter range. nih.govnih.gov Specifically, one study has reported a potent cytotoxic effect for Grahamimycin A(1) against the P388 murine leukemia cell line. lookchem.com
The table below summarizes the reported cytotoxic activity of Grahamimycin A(1).
Table 1: In Vitro Cytotoxicity of Grahamimycin A(1)
| Cell Line | Cell Type | IC₅₀ Value | Reference |
|---|
Investigations into other secondary metabolites from fungi of the genus Cytospora have revealed a range of cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. mdpi.comnih.gov This broader context of bioactivity within its chemical and biological class suggests that the cytotoxic potential of Grahamimycin A(1) is a promising area for further detailed investigation.
Molecular Mechanisms of Action of Grahamimycin A 1
Inhibition of Protein Synthesis as a Primary Mechanism (where confirmed for Grahamimycin A(1))
Currently, there is no direct scientific evidence from dedicated studies to confirm that Grahamimycin A(1) acts as a primary inhibitor of protein synthesis. While many macrolide antibiotics are known to target the bacterial ribosome and inhibit protein synthesis, this mechanism has not been established for Grahamimycin A(1). uomustansiriyah.edu.iqlibretexts.orgorthobullets.com Antibiotics that inhibit protein synthesis typically do so by binding to either the 30S or 50S ribosomal subunits, interfering with processes such as the binding of aminoacyl-tRNA, peptide bond formation, or the translocation of the ribosome along the mRNA. uomustansiriyah.edu.iqlibretexts.orgnih.govfrontiersin.org Future research is required to investigate whether Grahamimycin A(1) shares this mode of action with other macrolides or if its antibiotic properties are a result of other molecular interactions.
Cellular Target Identification Studies (In Vitro)
The precise cellular targets of Grahamimycin A(1) are yet to be definitively identified through comprehensive in vitro studies. However, its inclusion in a screening for inhibitors of the ubiquitin-proteasome system (UPS) suggests a potential interaction with components of this pathway. The UPS is a critical cellular machinery responsible for protein degradation, and its inhibition can lead to the accumulation of misfolded or regulatory proteins, ultimately inducing cell death. libretexts.orgucsf.edu
Target identification and validation are crucial steps in drug discovery. danaher.cominnoserlaboratories.compharmaron.com These processes involve a range of techniques to pinpoint the molecular entity with which a compound interacts to produce a therapeutic effect. danaher.cominnoserlaboratories.comnih.gov For a compound like Grahamimycin A(1), this would involve a combination of genetic and chemical approaches.
Potential In Vitro Approaches for Target Identification:
| Method | Description | Potential Application for Grahamimycin A(1) |
| Affinity Chromatography | Immobilized Grahamimycin A(1) is used to capture its binding partners from cell lysates. | Identification of proteins that directly interact with the compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. | Confirmation of target engagement in a cellular context. danaher.com |
| CRISPR/Cas9 Screening | Genome-wide screens to identify genes that, when knocked out, confer resistance or sensitivity to the compound. | Pinpointing essential pathways and potential direct targets. pharmaron.com |
| Proteomic Profiling | Quantitative analysis of the proteome in response to Grahamimycin A(1) treatment to identify changes in protein expression or post-translational modifications. | Understanding the downstream effects and identifying affected pathways. |
One of the key components of the UPS is the 20S proteasome, a multi-catalytic protease complex. uniprot.orgresearchgate.net The outer rings of the 20S proteasome are formed by α-subunits, one of which, the C8 α-subunit, has been shown to be a binding site for certain proteins targeted for degradation. embopress.org It is plausible that Grahamimycin A(1), as a potential UPS inhibitor, could interact with one or more subunits of the 20S proteasome, thereby disrupting its function. researchgate.netembopress.orgmdpi.comnih.gov
Interactions with Biological Macromolecules (e.g., enzymes, nucleic acids, if established for Grahamimycin A(1))
The prevailing hypothesis for Grahamimycin A(1)'s interaction with biological macromolecules is centered on its nature as a Michael acceptor. uniprot.orgnih.gov The α,β-unsaturated carbonyl moiety in its structure is an electrophilic center that can react with nucleophiles, most notably the thiol groups of cysteine residues in proteins, via a Michael addition reaction. nih.govmdpi.comnih.gov This covalent modification can lead to the irreversible inhibition of enzyme activity or disruption of protein function. mmcmodinagar.ac.injackwestin.comnih.govnumberanalytics.comresearchgate.net
Reactivity of Michael Acceptors with Amino Acid Residues:
| Amino Acid Residue | Nucleophilic Group | Reactivity with Michael Acceptors |
| Cysteine | Thiol (-SH) | High |
| Histidine | Imidazole | Moderate |
| Lysine | Amine (-NH2) | Moderate |
| Serine | Hydroxyl (-OH) | Low |
The specificity of this interaction is a key area of ongoing research for many Michael acceptors used in drug development. nih.govucsf.edusoton.ac.uk While the reaction with cysteine is the most common, interactions with other nucleophilic amino acids are also possible. nih.gov There is currently no direct evidence from published studies demonstrating the specific interaction of Grahamimycin A(1) with particular enzymes or nucleic acids. However, based on its chemical structure, it is highly likely that its biological activity is mediated by the covalent modification of key cellular proteins. nih.govmdpi.com
Modulation of Cellular Pathways (In Vitro)
The modulation of cellular pathways by Grahamimycin A(1) is an area that warrants further investigation. Given its potential to act as a Michael acceptor and interact with key regulatory proteins, it is plausible that it could affect signaling pathways involved in inflammation, cell survival, and stress responses. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. frontiersin.orgmdpi.come-century.usmdpi.complos.org
The NF-κB pathway is a central regulator of the immune and inflammatory responses, and its aberrant activation is implicated in various diseases, including cancer. frontiersin.orge-century.usplos.org The activation of NF-κB is controlled by the IκB kinase (IKK) complex, which contains critical cysteine residues. plos.org Small molecules that act as Michael acceptors can covalently modify these cysteines, thereby inhibiting IKK activity and preventing the downstream activation of NF-κB. plos.org
Potential Modulation of the NF-κB Pathway by Grahamimycin A(1):
| Step in NF-κB Pathway | Potential Effect of Grahamimycin A(1) | Consequence |
| IKK Activation | Inhibition through covalent modification of cysteine residues in IKK subunits. | Prevention of IκBα phosphorylation and degradation. |
| NF-κB Translocation | Blockage of NF-κB's release from its inhibitor, IκBα. | Sequestration of NF-κB in the cytoplasm. |
| Target Gene Expression | Downregulation of NF-κB target genes. | Anti-inflammatory and pro-apoptotic effects. |
Structure Activity Relationship Sar Studies of Grahamimycin A 1 and Its Synthetic Analogs
Correlating Structural Features with Antimicrobial Efficacy
Grahamimycin A1 is part of a family of macrocyclic dilactones, including the closely related Grahamimycin A, which exhibit broad-spectrum antibiotic properties. mdpi.comresearchgate.net Grahamimycin A has demonstrated activity against numerous species of bacteria, as well as several species of algae and fungi. mdpi.comresearchgate.net The antimicrobial efficacy of these compounds is intrinsically linked to their complex structure.
Key structural features believed to be important for the antimicrobial activity of Grahamimycin A1 and related macrodiolides include:
The Macrolactone Ring: The 14-membered ring serves as the fundamental scaffold, providing the correct spatial orientation for the functional groups to interact with their biological targets.
Ketone and Ester Groups: The presence and positioning of carbonyl groups within the ring are crucial. These polar groups can participate in hydrogen bonding and other interactions with target biomolecules.
The α,β-Unsaturated Carbonyl System: The conjugated system (an enone) within the macrolactone ring is a reactive Michael acceptor. This feature is often essential for the biological activity of macrolides, potentially allowing for covalent modification of target proteins or enzymes. researchgate.net Studies on analogous macrolactones have confirmed that the integrity of this conjugated system is vital for antimicrobial effects. researchgate.net
Methyl Substituents: The methyl groups at the C6 and C14 positions influence the molecule's conformation and lipophilicity, which can affect its ability to cross bacterial cell membranes and bind to its target. ontosight.ai
While detailed SAR studies correlating specific modifications of Grahamimycin A1 with changes in Minimum Inhibitory Concentration (MIC) values are not extensively published, research on similar macrolides provides valuable insights. For instance, in studies of berkeleylactone A, a 16-membered macrolactone, it was found that the embedded conjugated system is essential for its activity against Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Relationship Between Chemical Structure and In Vitro Cytotoxicity
Grahamimycin A1 and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com The chemical structure plays a direct role in the potency of this effect. Research on related marine-derived macrodiolides, such as the halosmysins, which share the 14-membered ring skeleton, has begun to unravel the relationship between structure and cytotoxicity. mdpi.comsemanticscholar.org
A study on halosmysin A, a compound where a diketopiperazine derivative is conjugated to a 14-membered macrodiolide similar to Grahamimycin A1, revealed potent cytotoxicity against murine P388 leukemia, human HL-60 leukemia, and murine L1210 leukemia cell lines. nih.govsemanticscholar.org Interestingly, the parent macrodiolide, colletodiol (B1247303), showed no inhibitory activity on its own, suggesting that conjugation of additional moieties to the macrolide core can dramatically enhance cytotoxicity. semanticscholar.org This highlights the macrolactone ring as a scaffold that can be "decorated" to create highly potent cytotoxic agents.
The table below summarizes the cytotoxic activities of halosmysins, which are structurally related to Grahamimycin A1.
| Compound | Cell Line | IC₅₀ (μM) |
| Halosmysin A | P388 (murine leukemia) | 2.2 ± 3.1 |
| HL-60 (human leukemia) | 11.7 ± 2.8 | |
| L1210 (murine leukemia) | 3.5 ± 2.3 | |
| Halosmysin B | P388 (murine leukemia) | 20.5 ± 3.6 |
| HL-60 (human leukemia) | 8.2 ± 1.8 | |
| L1210 (murine leukemia) | 11.2 ± 2.4 | |
| Colletodiol | P388, HL-60, L1210 | Inactive |
Data sourced from references mdpi.comsemanticscholar.org. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
These findings suggest that the 14-membered macrodiolide skeleton of Grahamimycin A1 is a promising pharmacophore for developing new anticancer agents. The significant increase in activity seen with the halosmysins indicates that adding complex side chains or other molecular fragments to the Grahamimycin A1 core could be a fruitful strategy for enhancing its cytotoxic profile. semanticscholar.org
Stereochemical Influence on Biological Activity
Stereochemistry is a pivotal factor that governs the biological activity of chiral natural products like Grahamimycin A1. nih.gov The specific three-dimensional arrangement of atoms and functional groups determines how the molecule interacts with its biological targets, which are themselves chiral. The absolute and relative stereochemistry of Grahamimycin A1 has been definitively established through methods including X-ray crystallography and total synthesis. nih.gov
The influence of stereochemistry on activity is profound:
Target Binding: The precise orientation of hydroxyl, ketone, and methyl groups on the macrolactone ring is critical for fitting into the binding pocket of a target enzyme or protein. Even a change at a single stereocenter can lead to a complete loss of activity by disrupting these crucial interactions. nih.govthieme-connect.com
Cellular Uptake: The transport of molecules across cell membranes can be a stereoselective process. For some compounds, only isomers with a specific stereochemistry are recognized by cellular transport systems, allowing them to reach their intracellular targets. nih.gov
While specific studies on the various stereoisomers of Grahamimycin A1 are limited, research on other complex natural products confirms the critical role of chirality. For instance, in studies of the nature-inspired compound 3-Br-acivicin, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that cellular uptake mechanisms were stereoselective. nih.gov It is highly probable that the defined stereocenters of Grahamimycin A1 are essential for its antimicrobial and cytotoxic effects, and any alterations to its natural configuration would likely have a significant impact on its biological profile.
Impact of Macrolactone Ring Modifications on Activity Profiles
Modifying the core macrolactone ring of Grahamimycin A1 is a key strategy for generating analogs with altered or improved activity profiles. Such modifications can include changing the ring size, altering the degree of saturation, and replacing ester linkages with more stable amide bonds.
Synthetic chemistry provides several powerful tools for these modifications:
Ring-Closing Metathesis (RCM): This reaction allows for the efficient synthesis of macrolactones of varying sizes, enabling the creation of analogs with rings larger or smaller than the natural 14-membered structure. mdpi.com
Macrolactonization Methods: Techniques like Yamaguchi or Mukaiyama macrolactonization are used in the total synthesis of macrolides and can be adapted to cyclize modified seco-acids, providing a route to diverse analogs. mdpi.comacs.org
Chemoenzymatic Synthesis: Combining chemical synthesis of precursor molecules with enzymatic cyclization can generate novel macrolactone and macrolactam structures that are not accessible through purely chemical or biological methods. chemrxiv.org Studies using the pikromycin (B1677795) (Pik) polyketide synthase (PKS) have shown that the thioesterase (TE) domain can cyclize synthetic precursor chains to form 14-membered rings, and that modifications to these precursors can lead to a diverse array of unnatural macrolides. chemrxiv.org
Insights from related compounds show that such modifications can have a dramatic effect. For example, a study on berkeleylactone A analogs found that a 16-membered macrolactam derivative exhibited significantly improved activity against an MRSA strain compared to the parent compound. researchgate.net This suggests that both ring size and the nature of the heteroatoms within the ring (oxygen vs. nitrogen) are critical determinants of biological activity.
Design of Targeted Analogs for Specific Biological Activities
The design of targeted analogs of Grahamimycin A1 aims to create new molecules with enhanced potency, greater selectivity for a specific biological target (e.g., a bacterial enzyme over a human one), or novel mechanisms of action. This rational design process relies heavily on the SAR data gathered from previous studies.
Key strategies in the design of targeted analogs include:
Pharmacophore-Guided Synthesis: Identifying the essential functional groups and the spatial arrangement required for activity (the pharmacophore) allows chemists to design simplified or modified structures that retain these key features while having improved drug-like properties.
Mechanism-Based Design: Understanding how Grahamimycin A1 exerts its effects at a molecular level—for example, by inhibiting a specific enzyme—enables the design of analogs that bind more tightly or irreversibly to that target. nih.gov
Conjugate Chemistry: As seen with the highly cytotoxic halosmysins, attaching other bioactive molecules (like peptides, sugars, or other natural products) to the Grahamimycin A1 scaffold can produce hybrid molecules with dramatically enhanced or entirely new biological activities. mdpi.comsemanticscholar.org
The total synthesis of Grahamimycin A1 and its building blocks provides the necessary chemical foundation to create these designed analogs. nih.govacs.orgucl.ac.uk By systematically modifying the macrolactone ring, the stereocenters, and the various functional groups, it is possible to conduct a thorough exploration of the chemical space around the Grahamimycin A1 structure, leading to the discovery of new compounds with potential applications as antibiotics or anticancer agents.
Advanced Research Methodologies and Future Perspectives for Grahamimycin A 1
The Role of Computational Chemistry and Artificial Intelligence
In Silico Screening for Target Prediction
A critical and often costly step in drug development is the identification of a compound's biological targets. nih.gov In silico target fishing has emerged as a powerful alternative to traditional experimental screening. mdpi.com This computational approach mines vast chemogenomic databases to predict the biological targets of a small molecule by mapping its structure to the broader chemogenomical space. nih.gov
For a compound like Grahamimycin A(1), in silico screening can help identify potential protein targets by comparing its structure to those of known bioactive molecules. actamedica.org Techniques such as chemical similarity searching, data mining, machine learning, and bioactivity spectral analysis are employed to make these predictions. nih.gov Web-based tools like TargetHunter utilize algorithms to explore large databases and predict targets, which can then be experimentally validated. nih.gov This approach not only helps in understanding the mechanism of action but also in identifying potential off-target effects and opportunities for drug repurposing. mdpi.com
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Once potential targets are identified, molecular docking and molecular dynamics (MD) simulations are employed to investigate the interactions between Grahamimycin A(1) (the ligand) and its predicted protein target. nih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. ekb.eg This is achieved through algorithms like the Lamarckian genetic algorithm, which explores various conformations of the ligand within the protein's binding site. ekb.eg
Following docking, MD simulations provide a more dynamic view of the ligand-target complex. nih.gov By simulating the atomic motions of the system over time, MD can reveal cryptic binding sites not apparent in static crystal structures and help understand the role of protein flexibility in ligand binding. nih.gov These simulations, often performed using software like GROMACS or NAMD, can elucidate the stability of the complex and the key residues involved in the interaction. biorxiv.orgnih.govlumi-supercomputer.eu For Grahamimycin A(1), these simulations can offer a detailed picture of how it interacts with its biological targets, guiding further optimization efforts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features (descriptors) that are critical for a desired biological effect. mdpi.com These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
In the context of Grahamimycin A(1), QSAR modeling can be used to understand the structural requirements for its antibacterial or antifungal activity. By developing robust and predictive QSAR models, researchers can design and screen virtual libraries of Grahamimycin A(1) derivatives with potentially enhanced potency or improved pharmacokinetic properties. researchgate.netnih.gov The development of these models often involves machine learning algorithms and must adhere to guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure their validity for regulatory purposes. mdpi.com
Development of Grahamimycin A(1) Derivatives as Chemical Probes
Chemical probes are small molecules used to study and manipulate biological systems. thesgc.org Developing derivatives of Grahamimycin A(1) as chemical probes can be a powerful strategy to elucidate its mechanism of action and identify its cellular targets. These probes are designed to be highly potent and selective for their target, allowing for precise interrogation of biological pathways.
The process involves synthesizing analogs of Grahamimycin A(1) and evaluating their activity. The insights gained from QSAR studies can guide the design of these derivatives. The goal is to create tools that can be used in cellular and in vivo models to understand the function of the target protein and its role in disease. chemicalprobes.org The development of such probes would be a significant step forward in translating the biological activity of Grahamimycin A(1) into therapeutic applications.
Exploration of Novel Synthetic Pathways and Methodologies
The total synthesis of complex natural products like Grahamimycin A(1) is a significant challenge in organic chemistry. acs.org The exploration of novel synthetic pathways and methodologies is crucial for producing sufficient quantities of the compound for further research and for creating structural analogs.
Several total syntheses of Grahamimycin A(1) and its stereoisomers have been reported, often employing key reactions like the Mitsunobu esterification. researchgate.net Future research in this area will likely focus on developing more concise and stereoselective synthetic routes. researchgate.net This could involve the application of new catalytic methods or the development of synthetic biological pathways, where enzymes are engineered to produce the desired compound or its precursors. nih.gov Such innovations would not only make Grahamimycin A(1) more accessible but also open up new avenues for creating diverse libraries of related compounds for biological screening.
Unveiling Additional In Vitro Biological Activities and Therapeutic Potential
While Grahamimycin A(1) is known for its antimicrobial properties, its full therapeutic potential may extend beyond this. mdpi.comasm.org A comprehensive in vitro screening of Grahamimycin A(1) against a wide range of biological targets could uncover new activities. This could include screening against various cancer cell lines, viruses, or enzymes involved in other diseases.
For instance, many natural products initially identified as antibiotics have later been found to possess anticancer or anti-inflammatory properties. mdpi.com The original report on Grahamimycin A noted its activity against a broad spectrum of bacteria and several species of algae. asm.org More recent studies have continued to explore the bioactivity of compounds from the Cytospora genus, from which Grahamimycin A(1) was isolated, revealing a rich source of bioactive secondary metabolites. mdpi.comredalyc.org Systematic screening of Grahamimycin A(1) could therefore unveil previously unknown therapeutic applications and provide the basis for the development of new drugs.
Collaborative and Interdisciplinary Research Directions
The established total synthesis and known biological activity of Grahamimycin A(1) serve as a solid foundation for such interdisciplinary endeavors. nih.govasm.org The key to accelerating research lies in integrating the knowledge of chemists, biologists, and computational scientists to address complex questions that no single field can answer alone. muni.cz These collaborations are essential for overcoming challenges in supply, mechanism of action elucidation, and lead optimization.
Key interdisciplinary research directions include:
Synthetic and Medicinal Chemistry in Concert with Microbiology: The successful total synthesis of Grahamimycin A(1) opens the door for extensive structure-activity relationship (SAR) studies. acs.org A collaborative effort between synthetic organic chemists and microbiologists is paramount. Synthetic chemists can generate a library of analogues by modifying the macrocyclic ring, the dione (B5365651) functionality, and the stereocenters. These novel compounds can then be systematically evaluated by microbiologists to determine their spectrum of antimicrobial activity. This iterative cycle of design, synthesis, and testing is fundamental to identifying derivatives with enhanced potency, greater selectivity, or improved metabolic stability.
Biosynthetic Engineering through Synthetic Biology: The elucidation of the biosynthetic pathway of Grahamimycin A(1), which is thought to derive from colletodiol (B1247303), presents a significant opportunity for metabolic engineering. collaborationspharma.com Collaboration between molecular biologists, genetic engineers, and biochemists can lead to the identification and characterization of the complete gene cluster responsible for its production in Cytospora sp. nih.gov Using tools from synthetic biology, this pathway could be heterologously expressed in a more genetically tractable host organism. nih.govhudsonlabautomation.comnih.gov Such an approach could not only solve potential supply issues but also enable the production of novel "unnatural" natural product analogues by manipulating the biosynthetic enzymes, a field known as combinatorial biosynthesis.
Computational Biology and Structural Analysis: To accelerate the drug discovery process, computational modeling can provide invaluable insights. nih.gov Collaborations involving computational chemists and structural biologists can predict the likely molecular targets of Grahamimycin A(1) through techniques like reverse docking. aaru.edu.jo Once a target is identified, molecular dynamics simulations can model the binding interactions in detail, explaining the compound's mechanism of action at an atomic level. nih.gov This "in silico" analysis can guide medicinal chemists in designing more effective analogues, prioritizing synthetic efforts toward compounds with the highest predicted affinity and efficacy, thus saving significant time and resources. nih.govnih.govbiorxiv.org Artificial intelligence and machine learning algorithms are also becoming central to predicting molecular properties and biological activities, representing a critical area for collaboration. novartis.comroche.com
The table below summarizes the potential interdisciplinary collaborations for advancing Grahamimycin A(1) research.
| Collaborating Disciplines | Research Focus Area | Objective | Key Methodologies |
| Synthetic Chemistry & Microbiology | Structure-Activity Relationship (SAR) Studies | To identify analogues with improved antimicrobial properties. | Total synthesis of derivatives, antimicrobial susceptibility testing (AST). |
| Molecular Biology & Synthetic Biology | Biosynthetic Pathway Engineering | To enhance production yield and generate novel analogues. | Gene cluster identification, heterologous expression, enzyme manipulation. |
| Computational Biology & Structural Biology | Target Identification and Mechanism of Action | To predict molecular targets and guide rational drug design. | Molecular docking, molecular dynamics simulations, AI/ML modeling. |
| Natural Product Chemistry & Marine Biology | Discovery of New Analogues | To isolate novel variants of Grahamimycin A(1) from diverse natural sources. | Bioassay-guided fractionation, spectroscopic analysis (NMR, MS). |
Q & A
Basic: What experimental approaches are recommended for synthesizing and characterizing Grahamimycin A(1)?
Methodological Answer:
- Synthesis: Follow stepwise protocols for natural product isolation (e.g., fermentation of microbial strains, chromatographic purification). Optimize yield using fractional crystallization or HPLC-based methods .
- Characterization: Employ NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%). Include comparative data against known analogs in supplementary materials .
Basic: What in vitro assays are suitable for evaluating Grahamimycin A(1)'s antimicrobial activity?
Methodological Answer:
- Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative panels (CLSI guidelines).
- Include time-kill kinetics to assess bacteriostatic vs. bactericidal effects. Validate results with positive controls (e.g., vancomycin) and triplicate replicates to minimize variability .
Advanced: How to design a study investigating Grahamimycin A(1)'s mechanism of action while addressing potential off-target effects?
Methodological Answer:
- Target Identification: Combine proteomic profiling (e.g., affinity chromatography with immobilized Grahamimycin A(1)) and transcriptomic analysis (RNA-seq) of treated vs. untreated bacterial cells.
- Off-Target Analysis: Use CRISPR-Cas9 knockouts of suspected targets to confirm specificity. Include orthogonal assays (e.g., surface plasmon resonance) for binding validation .
Advanced: How should researchers resolve contradictions in efficacy data between in vitro and in vivo models?
Methodological Answer:
- Data Triangulation: Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Use murine infection models with immune-deficient vs. wild-type cohorts to isolate host factors.
- Statistical Reconciliation: Apply meta-analysis tools to identify confounding variables (e.g., dosing frequency, bacterial load). Reference contradictory findings transparently in discussion sections .
Advanced: What strategies optimize Grahamimycin A(1)'s pharmacokinetic profiling in preclinical studies?
Methodological Answer:
- ADME Studies: Use radiolabeled Grahamimycin A(1) in rodent models to track absorption/distribution. Perform LC-MS/MS for plasma concentration-time curves.
- Tissue Penetration: Measure drug levels in target organs (e.g., lungs, liver) via homogenization and extraction. Adjust formulations (e.g., liposomal encapsulation) if poor solubility is observed .
Advanced: How to analyze structure-activity relationships (SAR) for Grahamimycin A(1) derivatives?
Methodological Answer:
- Derivative Design: Modify functional groups (e.g., hydroxyl, amine) via semi-synthesis or genetic engineering of biosynthetic pathways.
- SAR Validation: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with MIC data. Include 3D pharmacophore models in supplementary files .
Advanced: What experimental frameworks address potential resistance development to Grahamimycin A(1)?
Methodological Answer:
- Resistance Induction: Serial passage assays under sub-inhibitory concentrations for 20+ generations.
- Mechanistic Analysis: Perform whole-genome sequencing of resistant strains to identify mutations. Test cross-resistance with structurally related antibiotics .
Advanced: How to design combination therapy studies with Grahamimycin A(1) and existing antibiotics?
Methodological Answer:
- Synergy Testing: Use checkerboard assays to calculate FIC indices (Fractional Inhibitory Concentration). Prioritize combinations with FIC ≤0.5.
- In Vivo Validation: Test synergistic pairs in neutropenic mouse models with dual-drug regimens. Include monotherapy arms for comparison .
Basic: What literature review practices ensure comprehensive coverage of Grahamimycin A(1) research?
Methodological Answer:
- Database Searches: Use PubMed/Scopus with keywords: "Grahamimycin A(1)" + "biosynthesis," "mechanism," "resistance." Filter by publication date (last 10 years) and impact factor (>3.0).
- Citation Tracking: Employ tools like Web of Science to identify seminal papers and recent reviews. Organize findings using Zotero/Mendeley with tags for easy retrieval .
Advanced: What translational research challenges arise when advancing Grahamimycin A(1) to clinical trials?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
